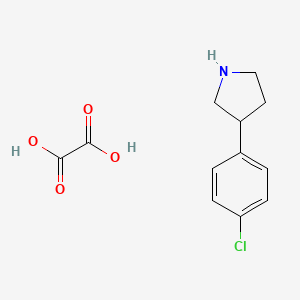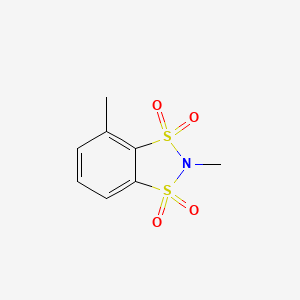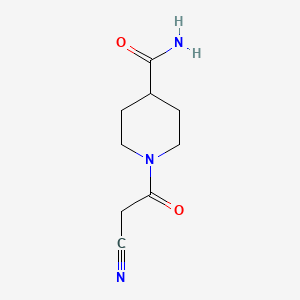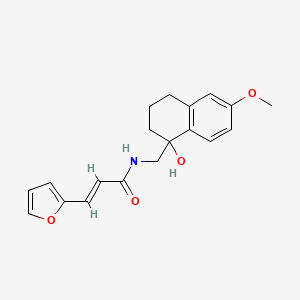![molecular formula C14H20N2O4S B2692714 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922007-11-2](/img/structure/B2692714.png)
2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydrobenzo[f][1,4]oxazepin ring, possibly through a cyclization reaction . The methyl and sulfonamide groups could then be added through subsequent reactions .Molecular Structure Analysis
The molecule contains a seven-membered tetrahydrobenzo[f][1,4]oxazepin ring, which is a type of heterocyclic compound. Heterocyclic compounds are common in many pharmaceutical drugs and are often associated with a wide range of biological activities .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in substitution reactions, where the sulfonamide group is replaced by another functional group .Scientific Research Applications
Oxidative Transformations and Cyclic Compounds Synthesis
The study of sulfonamides, including compounds structurally related to 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide, encompasses a broad range of applications in scientific research, particularly in the synthesis of cyclic compounds and exploration of oxidative transformations. These applications are crucial for advancing drug discovery, understanding chemical reactivity, and developing new materials.
Cyclic Sulfonamides Synthesis : Research demonstrates the synthesis of novel cyclic sulfonamides through intramolecular reactions, highlighting the potential for creating biologically active compounds. This process involves the Diels-Alder reaction of triene derivatives, leading to the construction of complex molecular architectures, including cyclic sulfonamides with potential as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).
Oxidative Transformations of Thiols : Oxidative processes involving superoxide ions have been applied to aromatic and aliphatic thiols, resulting in the formation of disulfides and sulfonic acids. This research underscores the versatility of oxidative chemistry in modifying sulfonamide structures for various scientific applications (Crank & Makin, 1984).
Synthesis and Biological Activity : The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have shown significant antimicrobial and antiproliferative activities. This work exemplifies the therapeutic potential of sulfonamide derivatives in medical research and drug development (Abd El-Gilil, 2019).
Rhodium-Catalyzed Epoxybenzo[f][1,4]oxazepines Synthesis : Demonstrating the utility in organic synthesis, rhodium catalysis has been employed to convert 1-sulfonyl-1,2,3-triazoles into functionalized epoxybenzo[f][1,4]oxazepines, showcasing the chemical diversity accessible through sulfonamide intermediates (Shi, Yu, & Li, 2015).
Photoisomerization Studies : Investigations into the photoisomerization of thiin-3-one oxides to oxathiepin-4-ones provide insights into light-induced transformations of sulfonamide-containing compounds. These studies are essential for understanding the photostability and photochemical properties of pharmaceuticals (Kowalewski & Margaretha, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10(2)9-21(18,19)15-11-4-5-13-12(8-11)14(17)16(3)6-7-20-13/h4-5,8,10,15H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKPWZVPMLTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OCCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)



![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)


![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)



![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)
![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)